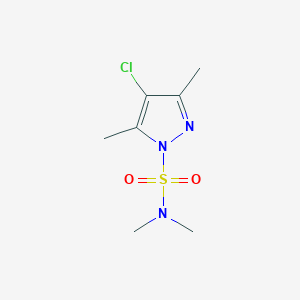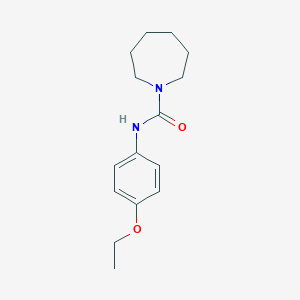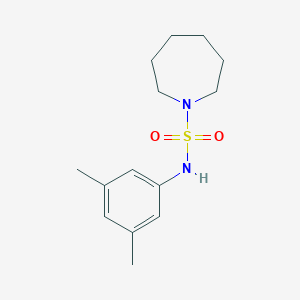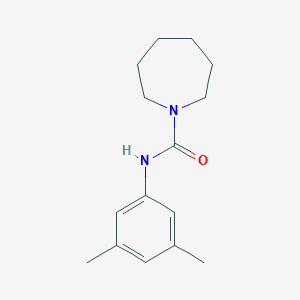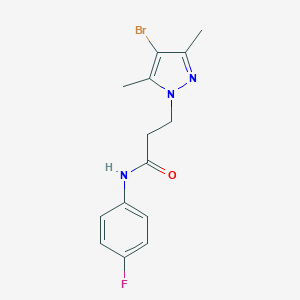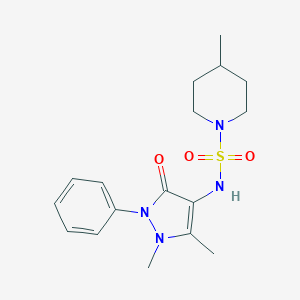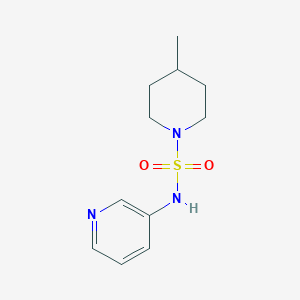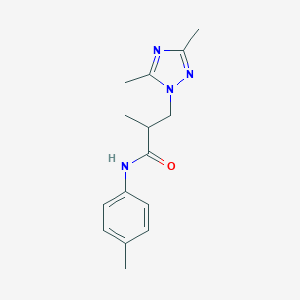
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is known for its potential applications in various fields, including medicine, agriculture, and industry. The compound is synthesized using a complex process, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用机制
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells, fungi, and bacteria. It is thought to do this by interfering with the synthesis of important cellular components, such as DNA and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide have been studied extensively. The compound has been shown to have cytotoxic effects on cancer cells, which means that it can kill cancer cells. It has also been shown to have antifungal and antibacterial activity, which means that it can kill fungi and bacteria. Additionally, the compound has been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide in lab experiments is that it has been shown to have potent activity against cancer cells, fungi, and bacteria. This makes it a promising candidate for further research in these areas. However, one of the limitations of using the compound in lab experiments is that it is a complex molecule that is difficult to synthesize. This can make it challenging to obtain large quantities of the compound for use in experiments.
未来方向
There are several future directions for research on 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide. One area of research could be to further explore the compound's potential as an anticancer agent. This could involve studying the compound's effects on different types of cancer cells and exploring its potential use in combination with other cancer treatments. Another area of research could be to explore the compound's potential as an antifungal and antibacterial agent. This could involve studying the compound's effects on different fungal and bacterial species and exploring its potential use in the treatment of infections. Additionally, future research could focus on developing more efficient methods for synthesizing the compound, which could make it more accessible for use in lab experiments.
合成方法
The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzaldehyde with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a catalyst. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide.
科学研究应用
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide has several potential applications in scientific research. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. The compound has also been studied for its potential use as an antifungal agent, as it has been shown to have antifungal activity against several fungal species. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide has been studied for its potential use as an antibacterial agent, as it has been shown to have antibacterial activity against several bacterial species.
属性
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-5-7-14(8-6-10)17-15(20)11(2)9-19-13(4)16-12(3)18-19/h5-8,11H,9H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGGPDMEXTVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

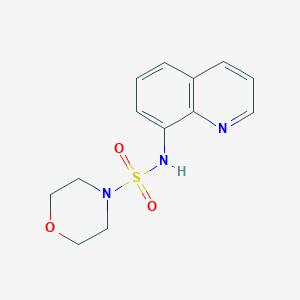
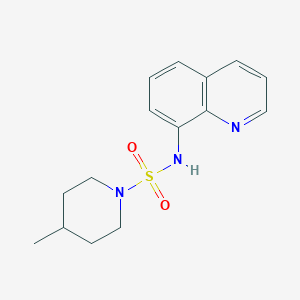
![2-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B497081.png)

